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Compound of Interest

Compound Name: N-(4-Fluorobenzoyl)morpholine

Cat. No.: B157784

(4-fluorophenyl)(morpholino)methanone, known by its IUPAC name, is a synthetic organic
compound that stands at the intersection of two critically important moieties in medicinal
chemistry: the morpholine ring and a fluorinated phenyl group. The morpholine heterocycle is
widely recognized as a "privileged structure" due to its frequent appearance in approved drugs,
where it often imparts favorable physicochemical properties such as improved aqueous
solubility, metabolic stability, and a desirable pharmacokinetic profile[1][2]. Concurrently, the
incorporation of fluorine into drug candidates is a cornerstone strategy in modern drug design.
The unique properties of the fluorine atom—its small size, high electronegativity, and ability to
form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability,
binding affinity to target proteins, and membrane permeability[3].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals. It provides an in-depth analysis of the compound's chemical
identity, physicochemical properties, a validated synthesis protocol, and detailed analytical
characterization methodologies. Furthermore, it explores the compound's established and
potential applications in drug discovery, grounded in the structure-activity relationships of its
constituent parts.

Chemical Identity and Structural Descriptors

The foundational step in understanding any chemical entity is to establish its precise identity
through standardized nomenclature and structural representations.

e |[UPAC Name: (4-fluorophenyl)(morpholino)methanone
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e Common Synonym: N-(4-Fluorobenzoyl)morpholine
o CAS Number: 1978-65-0

e Molecular Formula: C11H12FNO:2

« SMILES: CICOCCN1C(=0)C2=CC=C(C=C2)F

e InChl Key: NDYMQOUYJJXCKJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in
both chemical and biological systems, influencing everything from reaction kinetics to
bioavailability. The properties for (4-fluorophenyl)(morpholino)methanone are summarized

below.
Property Value Source
Molecular Weight 209.22 g/mol PubChem
Appearance Yellow Solid [3]
Metting Point Data not available in cited

literature

Soluble in common organic
N solvents like dichloromethane, ] o
Solubility General chemical principles[4]
ethyl acetate, and DMSO.

Miscible with water.

LogP (calculated) 1.0 PubChem

Synthesis Methodology: The Schotten-Baumann
Reaction

The most direct and widely employed method for the synthesis of (4-fluorophenyl)
(morpholino)methanone is the Schotten-Baumann reaction, a classic amidation that involves
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the acylation of morpholine with 4-fluorobenzoyl chloride. This method is efficient, high-yielding,
and utilizes readily available starting materials.

Rationale of Experimental Design

The reaction proceeds via nucleophilic acyl substitution. Morpholine, a secondary amine, acts
as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The
choice of an acid scavenger, typically a tertiary amine like triethylamine, is critical. It neutralizes
the hydrochloric acid (HCI) byproduct formed during the reaction. Without this base, the HCI
would protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of
the reactive acyl chloride.

Synthesis Workflow Diagram
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Starting Materials Reaction Conditions
[A-Fluorobenzoyl Chloride) (Morpholine) Triethylamine (Base) | - [Dichloromethane (Solvent)) 0°C to Room Temp
combine in combing in : :

Process

Amidation Reaction
(Schotten-Baumann)

quench & extract

Aqueous Workup
(Wash with HCI, NaHCOs, Brine)

dry & concentrate
Y

Column Chromatography
(Silica Gel)
T

Pure (4-fluorophenyl)(morpholino)methanone
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Purified

(4-fluorophenyl)(morpholino)methanone
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Need Custom Synthesis?
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. (4-Methylphenyl)morpholin-4-ylmethanone | C12H15NO2 | CID 236086 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (4-Chlorophenyl)(morpholino)methanone | 19202-04-1 [chemicalbook.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: A Privileged Scaffold in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157784#iupac-name-for-n-4-fluorobenzoyl-
morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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